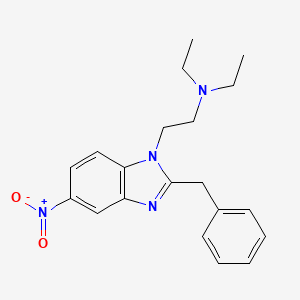
Nitazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitazene is a synthetic opioid belonging to the 2-benzyl benzimidazole class. Initially developed in the 1950s as a potential analgesic, it was never approved for medical use due to its high potency and associated risks. This compound has recently re-emerged in illegal drug markets, posing significant public health concerns due to its potency, which can be hundreds of times greater than morphine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nitazene involves the formation of the benzimidazole core structure, followed by the introduction of the benzyl group. The process typically includes:
Formation of Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process would involve:
Bulk Synthesis of Benzimidazole Core: Using large reactors and controlled conditions to ensure consistent quality.
Scale-Up of Friedel-Crafts Alkylation:
化学反応の分析
Types of Reactions: Nitazene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often less potent than the parent compound.
Reduction: Reduction reactions can modify the nitro group on the benzimidazole ring, affecting the compound’s potency.
Substitution: Various substituents can be introduced to the benzimidazole ring, altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various this compound analogs, each with distinct pharmacological profiles. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield amine derivatives.
科学的研究の応用
Nitazene and its analogs have several scientific research applications:
Chemistry: Used as reference standards in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Studied for their interactions with opioid receptors to understand the structure-activity relationship.
Medicine: Investigated for potential therapeutic uses, although their high potency and risk of overdose limit their clinical applications.
Industry: Employed in forensic toxicology to identify and quantify synthetic opioids in biological samples.
作用機序
Nitazene exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding inhibits the release of neurotransmitters, leading to pain relief and euphoria. The high lipophilicity of this compound allows it to rapidly cross the blood-brain barrier, resulting in potent effects at low doses .
類似化合物との比較
- Isotonitazene
- Metothis compound
- Protothis compound
- Etothis compound
Comparison: this compound is unique due to its specific structural features, such as the 2-benzyl benzimidazole core and the nitro group on the benzimidazole ring. These features contribute to its high potency and distinct pharmacological profile compared to other synthetic opioids like fentanyl. While all this compound analogs bind to the mu-opioid receptor, their potency and duration of action can vary significantly .
特性
分子式 |
C20H24N4O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-(2-benzyl-5-nitrobenzimidazol-1-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H24N4O2/c1-3-22(4-2)12-13-23-19-11-10-17(24(25)26)15-18(19)21-20(23)14-16-8-6-5-7-9-16/h5-11,15H,3-4,12-14H2,1-2H3 |
InChIキー |
BZQKWBWRXLMPAA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


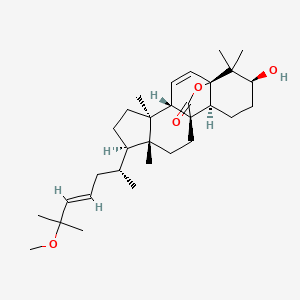
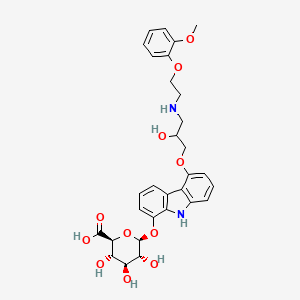


![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)

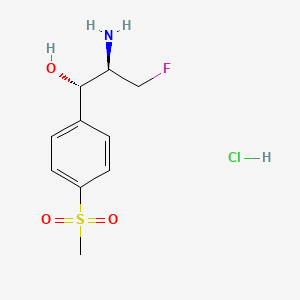

![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)
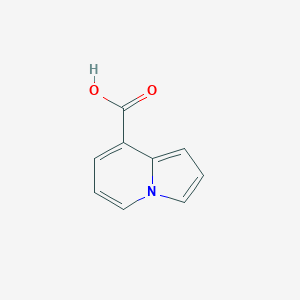
![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)

